Cas no 1040065-72-2 (4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid)

4-アミノ-4-(2,3-ジヒドロ-1H-インデン-5-イル)ブタン酸は、インデン環とアミノ酸構造を併せ持つ特異な有機化合物です。分子内にアミノ基とカルボキシル基を有するため、医薬品中間体や生理活性物質の合成前駆体としての応用が期待されます。特に、神経伝達物質関連の研究分野や医薬品開発において、構造的特徴を活かした標的分子設計が可能です。高い純度と安定性を備えており、有機合成反応における反応性の制御が容易という利点があります。また、脂溶性と水溶性のバランスが取れた特性から、生体適合性材料への応用も検討されています。

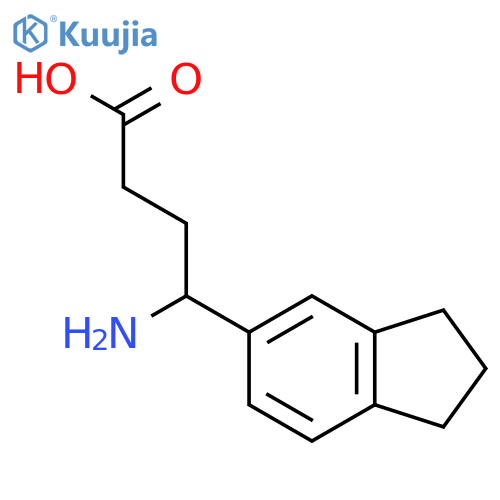

1040065-72-2 structure

商品名:4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid

4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid

- EN300-1858365

- 1040065-72-2

-

- インチ: 1S/C13H17NO2/c14-12(6-7-13(15)16)11-5-4-9-2-1-3-10(9)8-11/h4-5,8,12H,1-3,6-7,14H2,(H,15,16)

- InChIKey: OGAJUPQERUQGPD-UHFFFAOYSA-N

- ほほえんだ: OC(CCC(C1C=CC2CCCC=2C=1)N)=O

計算された属性

- せいみつぶんしりょう: 219.125928785g/mol

- どういたいしつりょう: 219.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 63.3Ų

4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1858365-0.1g |

4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid |

1040065-72-2 | 0.1g |

$490.0 | 2023-09-18 | ||

| Enamine | EN300-1858365-2.5g |

4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid |

1040065-72-2 | 2.5g |

$1089.0 | 2023-09-18 | ||

| Enamine | EN300-1858365-10g |

4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid |

1040065-72-2 | 10g |

$2393.0 | 2023-09-18 | ||

| Enamine | EN300-1858365-5g |

4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid |

1040065-72-2 | 5g |

$1614.0 | 2023-09-18 | ||

| Enamine | EN300-1858365-1.0g |

4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid |

1040065-72-2 | 1g |

$1299.0 | 2023-06-01 | ||

| Enamine | EN300-1858365-1g |

4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid |

1040065-72-2 | 1g |

$557.0 | 2023-09-18 | ||

| Enamine | EN300-1858365-0.05g |

4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid |

1040065-72-2 | 0.05g |

$468.0 | 2023-09-18 | ||

| Enamine | EN300-1858365-10.0g |

4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid |

1040065-72-2 | 10g |

$5590.0 | 2023-06-01 | ||

| Enamine | EN300-1858365-0.5g |

4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid |

1040065-72-2 | 0.5g |

$535.0 | 2023-09-18 | ||

| Enamine | EN300-1858365-5.0g |

4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid |

1040065-72-2 | 5g |

$3770.0 | 2023-06-01 |

4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid 関連文献

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

1040065-72-2 (4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid) 関連製品

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬